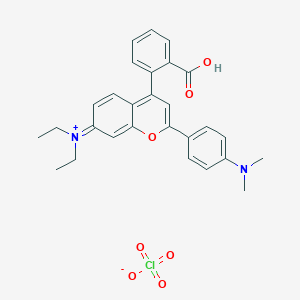

![molecular formula C11H13NO3 B061709 2-[(4-methylbenzoyl)amino]propanoic Acid CAS No. 183559-35-5](/img/structure/B61709.png)

2-[(4-methylbenzoyl)amino]propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4-Methylbenzoyl)amino]propanoic Acid is a compound that has been studied within the context of its molecular structure, synthesis, and potential for forming co-crystals with other chemical entities. Its interest lies in its structural properties and the ability to engage in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, where specific conditions are tailored to yield the desired product. For instance, a novel co-crystal involving a related compound was synthesized and characterized, showcasing the compound's ability to form stable structures under certain conditions (Odame et al., 2018).

Molecular Structure Analysis

Studies on molecular structure highlight the importance of spectroscopy and crystallography in determining the arrangement of atoms within a molecule. For example, vibrational spectroscopy and X-ray diffraction (XRD) analyses have been utilized to elucidate the structure of related compounds (Khuu et al., 2020).

Chemical Reactions and Properties

Research has detailed the reactions of aminobenzoic acids with various agents to synthesize functionalized amino acids, highlighting the compound's reactivity and the factors influencing its chemical behavior (Trofimov et al., 2009).

Wissenschaftliche Forschungsanwendungen

Solubility and Solvent Effects

Research conducted on similar compounds, like 2-amino-3-methylbenzoic acid, has focused on understanding their solubility in various solvents. This information is crucial for purification and application in chemical syntheses. For instance, the solubility of 2-amino-3-methylbenzoic acid was systematically studied across a range of solvents and temperatures, providing valuable data for its application in organic synthesis (Zhu et al., 2019).

Synthesis of Derivatives

There's significant interest in synthesizing derivatives of amino acids for their potential biological activities. Research has been conducted on the asymmetric synthesis of alanine derivatives via Michael addition reaction, highlighting the utility of amino acids and their derivatives in medicinal chemistry. One study demonstrated the synthesis of (S)-2-amino-3-((4-methylbenzyl)amino)propanoic acid and its investigation as an inhibitor, showcasing the relevance of such derivatives in drug discovery (Mkrtchyan et al., 2022).

Catalysis and Material Science

Compounds structurally related to "2-[(4-methylbenzoyl)amino]propanoic Acid" have been used in material science and catalysis. For example, amine compounds have been reacted with poly vinyl alcohol/acrylic acid hydrogels modified through radiation to form amine-treated polymers, enhancing their thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

Computational Studies

Computational and structural studies on co-crystals involving similar compounds have been conducted to understand their reactivity and potential applications in the design of new materials. One study focused on a co-crystal of 2-aminobenzimidazole and a similar compound, providing insights into its structure and reactivity (Odame et al., 2018).

Safety And Hazards

Without specific safety data for this compound, it’s hard to comment on its hazards. However, as a general rule, compounds containing amide and carboxylic acid functional groups should be handled with care, as they can be irritants7.

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity if any. It could potentially be used in the development of new materials or pharmaceuticals, but more research would be needed to determine its suitability for these applications.

Eigenschaften

IUPAC Name |

2-[(4-methylbenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-3-5-9(6-4-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQFCOKRPYVJGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methylbenzoyl)amino]propanoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)